molecular formula C7H3Cl2FO B1593027 2,4-Dichloro-6-fluorobenzaldehyde CAS No. 681435-09-6

2,4-Dichloro-6-fluorobenzaldehyde

Cat. No. B1593027
M. Wt: 193 g/mol
InChI Key: KDTLZLPZFUJFRU-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-fluorobenzaldehyde is a chemical compound with the molecular formula C7H3Cl2FO . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of 2,4-Dichloro-6-fluorobenzaldehyde involves chlorination of 2-chloro-6-fluorotoluene under illumination to obtain 2-chloro-6-fluorobenzyl chloride, 2-chloro-6-difluorobenzyl chloride, and 2-chloro-6-trifluorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-fluorobenzaldehyde is represented by the InChI code: 1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H .


Chemical Reactions Analysis

While specific chemical reactions involving 2,4-Dichloro-6-fluorobenzaldehyde are not mentioned in the search results, it’s important to note that benzaldehyde derivatives like this one often undergo nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

2,4-Dichloro-6-fluorobenzaldehyde has a molecular weight of 193 . It is a solid at room temperature and should be stored at 2-8°C in an inert atmosphere .

Scientific Research Applications

Synthesis of Pharmaceutical and Pesticide Intermediates

2,4-Dichloro-6-fluorobenzaldehyde is primarily used in the synthesis of various pharmaceutical and pesticide intermediates. It has been utilized in the preparation of thiazolidin-4-one derivatives, which have shown promising antioxidant activity (El Nezhawy et al., 2009). Additionally, it has been converted into 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in the synthesis of brexpiprazole, a medication used in the treatment of schizophrenia and depression (Wu et al., 2015).

Chemical Synthesis and Catalysis

This compound is involved in various chemical synthesis processes. For instance, it has been used in the synthesis of fluorinated microporous polyaminals, which are highly effective in adsorbing carbon dioxide and showing selectivity over nitrogen and methane, making them useful in environmental applications (Li et al., 2016). It's also a key component in the synthesis of fluorinated analogues of combretastatin A-4, a substance with notable anticancer properties (Lawrence et al., 2003).

Studies in Molecular Structure and Spectroscopy

2,4-Dichloro-6-fluorobenzaldehyde has been a subject of interest in research related to molecular structure and spectroscopy. For example, studies have been conducted on its structural analogs like 2-fluoro-4-bromobenzaldehyde, examining their molecular structure using X-ray diffraction techniques and vibrational spectroscopy (Tursun et al., 2015).

Environmental Applications

In the environmental sector, this compound has been studied for its role in the bioconversion potential of fungi, specifically in the production of novel halogenated aromatic compounds (Lauritsen & Lunding, 1998). Additionally, its wastewater, due to its high-salt and high-COD nature, has been treated using macroporous resin, demonstrating its environmental impact and the methods required for its management (Xiaohong & Ltd Hangzhou, 2009).

Application in Chromatographic Analyses

It has also been used in chromatographic analyses, where its derivatives have been separated and studied for their retention behavior, illustrating its importance in analytical chemistry (Korhonen & Knuutinen, 1984).

Safety And Hazards

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2,4-Dichloro-6-fluorobenzaldehyde are not mentioned in the search results, it’s worth noting that compounds of this nature are often used in the development of new pharmaceuticals and pesticides .

properties

IUPAC Name

2,4-dichloro-6-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTLZLPZFUJFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621721
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-fluorobenzaldehyde

CAS RN

681435-09-6
Record name 2,4-Dichloro-6-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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